molecular formula C13H17ClF3N3O2 B10903201 2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(tetrahydrofuran-2-ylmethyl)propanamide

2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(tetrahydrofuran-2-ylmethyl)propanamide

Cat. No.: B10903201
M. Wt: 339.74 g/mol
InChI Key: USCOIPGRIQJAHU-UHFFFAOYSA-N
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Description

2-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)PROPANAMIDE is a synthetic organic compound characterized by its complex structure, which includes a pyrazole ring substituted with chlorine, methyl, and trifluoromethyl groups, and a tetrahydrofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)PROPANAMIDE typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-dicarbonyl compound, followed by chlorination and trifluoromethylation. Common reagents include hydrazine hydrate, acetylacetone, and trifluoromethyl iodide.

    Substitution Reactions: The chlorination and methylation of the pyrazole ring are achieved using reagents such as thionyl chloride and methyl iodide under controlled conditions.

    Coupling with Tetrahydrofuran: The final step involves coupling the substituted pyrazole with a tetrahydrofuran derivative, typically using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the employment of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrazole ring, forming corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the carbonyl group in the propanamide moiety, potentially converting it to an amine.

    Substitution: The chlorine atom on the pyrazole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of pyrazole ketones or alcohols.

    Reduction: Conversion to amines.

    Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or receptor modulators. The trifluoromethyl group is particularly valued for its ability to enhance the metabolic stability and bioavailability of pharmaceutical agents.

Medicine

In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities. The presence of the trifluoromethyl group often improves the pharmacokinetic properties of drug candidates.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics. It is also investigated for its potential use in agrochemicals as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 2-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity through hydrophobic interactions, while the pyrazole ring can participate in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-Chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide
  • 2-[4-Chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanamide
  • 2-[4-Chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]pentanamide

Uniqueness

Compared to similar compounds, 2-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)PROPANAMIDE is unique due to the presence of the tetrahydrofuran moiety, which can impart additional stability and solubility properties. This structural feature can also influence the compound’s interaction with biological targets, potentially leading to enhanced efficacy and selectivity in its applications.

Properties

Molecular Formula

C13H17ClF3N3O2

Molecular Weight

339.74 g/mol

IUPAC Name

2-[4-chloro-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-N-(oxolan-2-ylmethyl)propanamide

InChI

InChI=1S/C13H17ClF3N3O2/c1-7-10(14)11(13(15,16)17)19-20(7)8(2)12(21)18-6-9-4-3-5-22-9/h8-9H,3-6H2,1-2H3,(H,18,21)

InChI Key

USCOIPGRIQJAHU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C(C)C(=O)NCC2CCCO2)C(F)(F)F)Cl

Origin of Product

United States

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